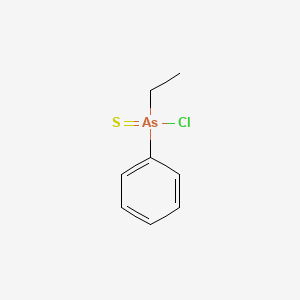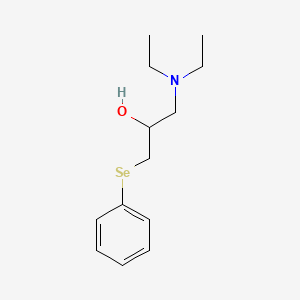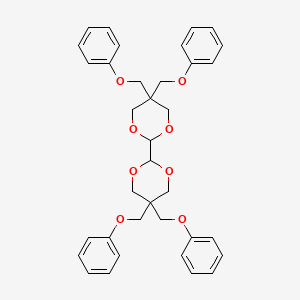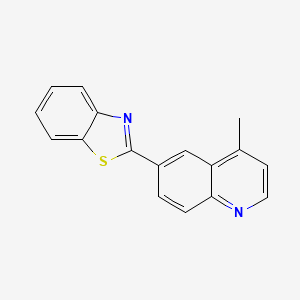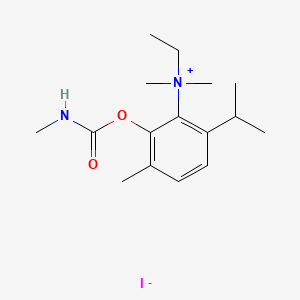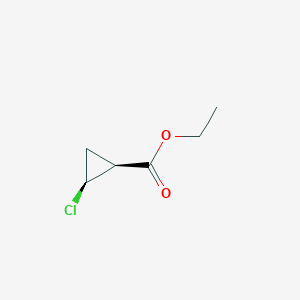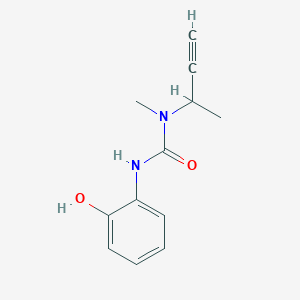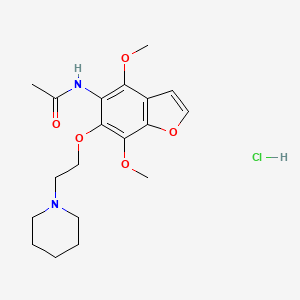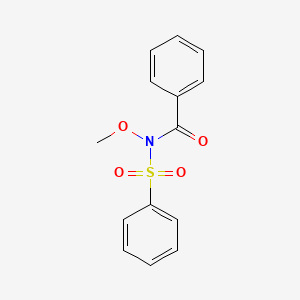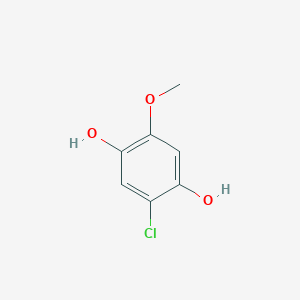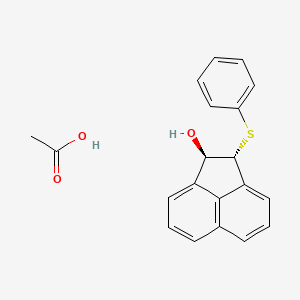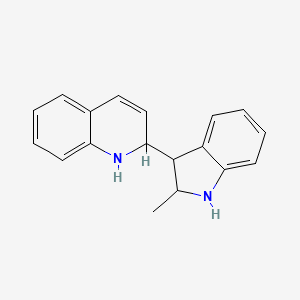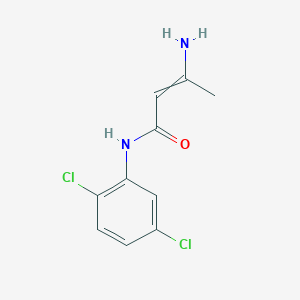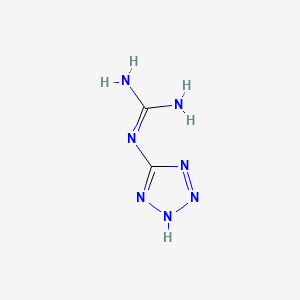![molecular formula C16H19Cl2N B14483368 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride CAS No. 65972-27-2](/img/structure/B14483368.png)
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is a derivative of aniline, where the aniline group is substituted with a 4-(4-chlorophenyl)butyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butylaniline: Another aniline derivative with a butyl group instead of the 4-(4-chlorophenyl)butyl group.
4-Chloroaniline: An aniline derivative with a chlorine atom directly attached to the benzene ring.
Uniqueness
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is unique due to the presence of both the 4-(4-chlorophenyl)butyl group and the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for specific research applications .
Eigenschaften
CAS-Nummer |
65972-27-2 |
|---|---|
Molekularformel |
C16H19Cl2N |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)butyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-15-10-8-13(9-11-15)4-1-2-5-14-6-3-7-16(18)12-14;/h3,6-12H,1-2,4-5,18H2;1H |
InChI-Schlüssel |
PXPVUICBGBGXKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CCCCC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


